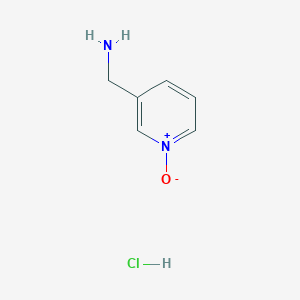

3-(Aminomethyl)pyridine 1-oxide hydrochloride

CAS No.: 672324-61-7

Cat. No.: VC4188316

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672324-61-7 |

|---|---|

| Molecular Formula | C6H9ClN2O |

| Molecular Weight | 160.6 |

| IUPAC Name | (1-oxidopyridin-1-ium-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H |

| Standard InChI Key | BQQGFKCOHWNTAB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C[N+](=C1)[O-])CN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(Aminomethyl)pyridine 1-oxide hydrochloride belongs to the class of heterocyclic N-oxides. Its IUPAC name is (1-oxidopyridin-1-ium-3-yl)methanamine hydrochloride, reflecting the presence of a protonated pyridine N-oxide ring and an aminomethyl side chain . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉ClN₂O | |

| Molecular Weight | 160.60 g/mol | |

| CAS Registry Number | 672324-61-7 | |

| SMILES Notation | Cl.NCC1=CN+=CC=C1 |

Crystallographic and Spectroscopic Data

X-ray crystallography of related N-oxide compounds reveals that the pyridine ring adopts a planar conformation, with the N-oxide group introducing polarity. Infrared (IR) spectroscopy of 3-(aminomethyl)pyridine derivatives shows characteristic absorption bands at 1,630 cm⁻¹ (C=N stretching) and 3,400 cm⁻¹ (N–H stretching) . Nuclear magnetic resonance (NMR) data for the parent compound, 3-(aminomethyl)pyridine, includes signals at δ 8.58 ppm (pyridine H-2/H-6) and δ 3.89 ppm (CH₂NH₂) in CDCl₃ .

Synthetic Methodologies

Oxidation of 3-(Aminomethyl)pyridine

The most common synthesis involves oxidizing 3-(aminomethyl)pyridine with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) to form the N-oxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt . This method achieves yields of 70–85% under optimized conditions (40–60°C, 12–24 hours) .

Table 2: Comparison of Oxidizing Agents

| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| H₂O₂ | 50 | 78 | H₂O |

| m-CPBA | 40 | 85 | Chlorobenzoic acid |

Traceless Umpolung Strategy

A novel one-pot synthesis employs a traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. This method utilizes aminal reagents to generate a Mannich-type intermediate, which undergoes reductive N–N bond cleavage to yield 3-(aminomethyl)pyridine derivatives . The reaction proceeds via a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate, enabling regioselective functionalization .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>200 mg/mL at 25°C) due to its ionic nature. In organic solvents, solubility decreases in the order methanol > ethanol > acetonitrile. Stability studies indicate decomposition at temperatures above 150°C, with the N-oxide group prone to reduction under acidic conditions .

Table 3: ¹H NMR Data (300 MHz, DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2/H-6 | 8.75 | d (J = 5.1 Hz) | 2H |

| Pyridine H-4 | 7.44 | t (J = 6.0 Hz) | 1H |

| CH₂NH₂ | 3.85 | s | 2H |

| NH₃⁺ (HCl salt) | 2.06 | br s | 3H |

Mass spectrometry (MS) of the free base (m/z 123.1 [M+H]⁺) confirms the molecular ion, while IR spectra show a strong N–O stretch at 1,250 cm⁻¹ .

Biological Activities and Mechanisms

Antimicrobial Properties

Pyridine N-oxides, including this compound, exhibit moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) . The mechanism involves disruption of membrane integrity via electrostatic interactions between the N-oxide group and phospholipid head groups .

Enzyme Inhibition

Inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis, has been observed at IC₅₀ = 12 µM. The aminomethyl group participates in hydrogen bonding with catalytic residues (e.g., Asp 689), while the N-oxide stabilizes the enzyme-inhibitor complex .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotic agents (e.g., iloperidone) and kinase inhibitors. Its N-oxide group enhances metabolic stability, reducing hepatic clearance in vivo .

Coordination Chemistry

In metal-organic frameworks (MOFs), it acts as a bidentate ligand, coordinating via the pyridine nitrogen and amine group. Complexes with Cu(II) and Zn(II) show catalytic activity in oxidation reactions .

Comparison with Structural Analogs

Table 4: Structural and Functional Analogues

| Compound | CAS Number | Key Differences | Biological Activity |

|---|---|---|---|

| 3-Aminopyridine hydrochloride | 3055898 | Lacks N-oxide group | Neuroprotective agent |

| 4-(Aminomethyl)pyridine 1-oxide | 91219-89-5 | Aminomethyl at C4 | Lower LOXL2 inhibition |

| 3-(Trifluoromethyl)pyridine N-oxide | 1005515-26-3 | CF₃ substituent | Enhanced metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume